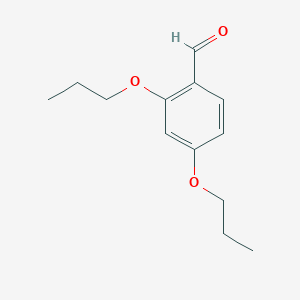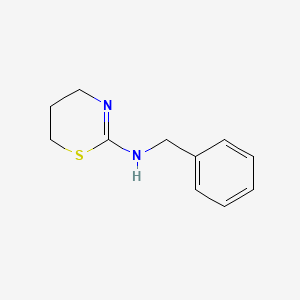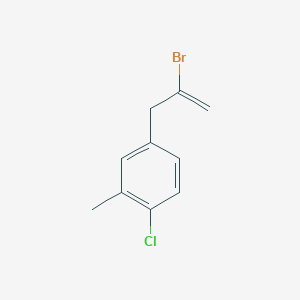
2-Bromo-3-(3-chlorophenyl)-1-propène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(3-chlorophenyl)-1-propene is an organic compound characterized by the presence of bromine and chlorine atoms attached to a propene backbone
Applications De Recherche Scientifique
2-Bromo-3-(3-chlorophenyl)-1-propene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential use in the development of new drugs due to its ability to undergo various chemical transformations.
Material Science: Utilized in the synthesis of polymers and other materials with specific properties.
Agrochemical Industry: As a precursor in the synthesis of pesticides and herbicides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-chlorophenyl)-1-propene typically involves the bromination of 3-(3-chlorophenyl)-1-propene. This can be achieved through the reaction of 3-(3-chlorophenyl)-1-propene with bromine in the presence of a solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of 2-Bromo-3-(3-chlorophenyl)-1-propene may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: 2-Bromo-3-(3-chlorophenyl)-1-propene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium thiolate in polar solvents like ethanol.
Addition Reactions: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in inert solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) for the reduction of double bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Addition Products: Halogenated alkanes or alkenes.
Oxidation Products: Epoxides.
Reduction Products: Alkanes.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(3-chlorophenyl)-1-propene involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms make the compound susceptible to nucleophilic attack, leading to substitution reactions. The double bond in the propene moiety allows for addition reactions with electrophiles. These reactions can alter the chemical structure and properties of the compound, making it useful in various applications.
Comparaison Avec Des Composés Similaires
2-Bromo-3-(3-chlorophenyl)-1-propanone: Similar structure but with a ketone group instead of a double bond.
3-Bromo-2-(3-chlorophenyl)-1-propene: Positional isomer with the bromine and chlorine atoms in different positions.
2-Chloro-3-(3-bromophenyl)-1-propene: Similar structure but with the positions of bromine and chlorine swapped.
Uniqueness: 2-Bromo-3-(3-chlorophenyl)-1-propene is unique due to its specific arrangement of bromine and chlorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in organic synthesis and other applications.
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)-3-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIYUYXNXPCPCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC=C1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373616 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-06-8 |
Source


|
| Record name | 2-BROMO-3-(3-CHLOROPHENYL)-1-PROPENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)



![4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1271369.png)





